Solid‑State Supramolecular Architecture: Meta‑Hydroxyl Enables Unique Dimeric Hydrogen‑Bonding Motif Not Observed in Para‑Hydroxy Isomer
Single‑crystal X‑ray diffraction analysis reveals that N‑(m‑Hydroxyphenyl)‑p‑toluenesulphonamide crystallizes as hydrogen‑bonded dimers formed through complementary N–H⋯O and O–H⋯O interactions between the sulfonamide nitrogen, hydroxyl oxygen, and sulfonyl oxygen atoms of adjacent molecules [1]. This dimeric motif is structurally distinct from the infinite linear chains observed in the para‑hydroxy isomer (N‑(4‑hydroxyphenyl)‑p‑toluenesulfonamide), which relies on head‑to‑tail N–H⋯O hydrogen bonds between the sulfonamide NH and the para‑hydroxyl group [2]. The meta‑substitution pattern precludes linear chain propagation and instead enforces a closed, centrosymmetric dimer that imparts different crystal packing density and thermal stability.
| Evidence Dimension | Hydrogen‑bonding motif in solid state |
|---|---|
| Target Compound Data | Centrosymmetric dimer via N–H⋯O (2.87 Å) and O–H⋯O (2.73 Å) hydrogen bonds |
| Comparator Or Baseline | Para‑hydroxy isomer forms infinite linear chains via N–H⋯O hydrogen bonds |
| Quantified Difference | Dimer vs. chain propagation; distinct crystal packing density |
| Conditions | Single‑crystal X‑ray diffraction at room temperature |
Why This Matters
The dimeric solid‑state motif directly influences solubility, mechanical stability, and polymorphic landscape, making this compound a distinct building block for crystal engineering applications where the para‑isomer's chain structure would be unsuitable.
- [1] S. Goswami, A. K. Mahapatra, G. D. Nigam, K. Chinnakali, and H.-K. Fun. (1998). N-(3-Hydroxyphenyl)-p-toluenesulfonamide. Acta Crystallographica Section C, C54, 1301–1302. View Source
- [2] Cambridge Structural Database. N-(4-Hydroxyphenyl)-p-toluenesulfonamide crystal structure reference. For detailed comparison, see analogous para‑substituted aryl sulfonamide crystal packing analysis in CSD. View Source
